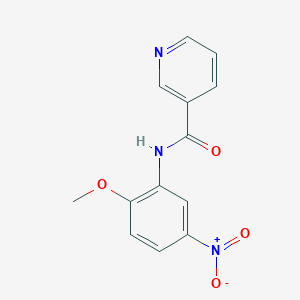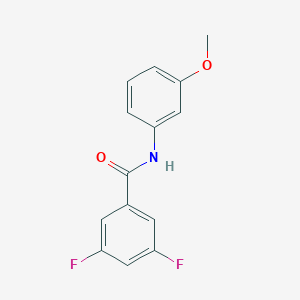
3,5-difluoro-N-(3-methoxyphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-difluoro-N-(3-methoxyphenyl)benzamide, also known as DFB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DFB is a synthetic compound that has been synthesized using various methods, and it has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions for research.
Mécanisme D'action
3,5-difluoro-N-(3-methoxyphenyl)benzamide exerts its biological effects by inhibiting various enzymes and proteins involved in cellular processes such as cell growth, inflammation, and apoptosis. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. 3,5-difluoro-N-(3-methoxyphenyl)benzamide also inhibits the activity of NF-κB, a transcription factor that plays a critical role in inflammation and cell survival. Additionally, 3,5-difluoro-N-(3-methoxyphenyl)benzamide has been shown to inhibit the activity of protein tyrosine phosphatases (PTPs), which are enzymes involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
3,5-difluoro-N-(3-methoxyphenyl)benzamide has been shown to exhibit various biochemical and physiological effects, including inhibition of cell growth and induction of apoptosis in cancer cells. It also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Moreover, 3,5-difluoro-N-(3-methoxyphenyl)benzamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
3,5-difluoro-N-(3-methoxyphenyl)benzamide has several advantages for lab experiments, including its easy synthesis and purification, as well as its high potency and selectivity for its target enzymes and proteins. However, 3,5-difluoro-N-(3-methoxyphenyl)benzamide also has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Orientations Futures
3,5-difluoro-N-(3-methoxyphenyl)benzamide has several potential future directions for research, including its potential applications in the treatment of various cancers, neurodegenerative diseases, and inflammatory disorders. Further studies are needed to determine the optimal dosage and administration of 3,5-difluoro-N-(3-methoxyphenyl)benzamide, as well as its potential side effects and toxicity. Additionally, new synthetic methods and derivatives of 3,5-difluoro-N-(3-methoxyphenyl)benzamide may be developed to improve its potency and selectivity for its target enzymes and proteins.
Méthodes De Synthèse
3,5-difluoro-N-(3-methoxyphenyl)benzamide can be synthesized using various methods, including the reaction of 3,5-difluoroaniline with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 3,5-difluoroaniline with 3-methoxybenzoic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting product is then purified using various techniques such as column chromatography or recrystallization.
Applications De Recherche Scientifique
3,5-difluoro-N-(3-methoxyphenyl)benzamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. 3,5-difluoro-N-(3-methoxyphenyl)benzamide has also been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Moreover, 3,5-difluoro-N-(3-methoxyphenyl)benzamide has been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Propriétés
IUPAC Name |
3,5-difluoro-N-(3-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2NO2/c1-19-13-4-2-3-12(8-13)17-14(18)9-5-10(15)7-11(16)6-9/h2-8H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIMQLJXKRAFQFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC(=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-difluoro-N-(3-methoxyphenyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5698402.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B5698406.png)

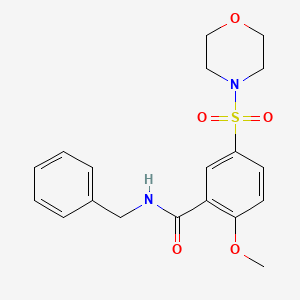
![2-amino-N'-[phenyl(pyridin-2-yl)methylene]benzohydrazide](/img/structure/B5698425.png)
![N-[(1R*)-1-(trans-3-hydroxycyclobutyl)-2-pyridin-4-ylethyl]-2-imidazo[1,2-a]pyridin-3-ylacetamide](/img/structure/B5698431.png)
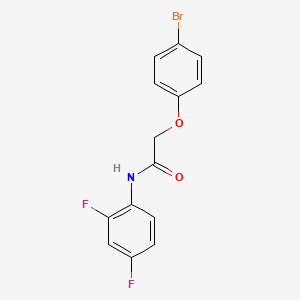
![5-oxo-3-phenoxy-5H-anthra[1,9-cd]isoxazol-6-yl benzoate](/img/structure/B5698452.png)
![4-[3-(trifluoromethyl)benzyl]thiomorpholine](/img/structure/B5698457.png)
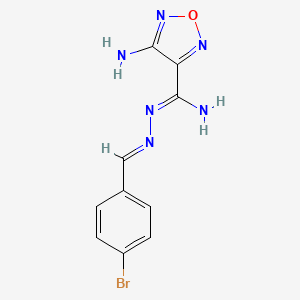
![5,7-diisopropyl-2-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5698471.png)
![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-N'-phenylthiourea](/img/structure/B5698484.png)
